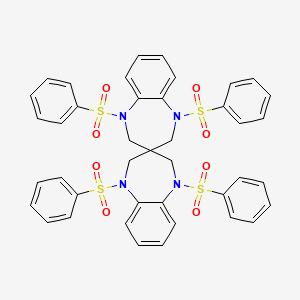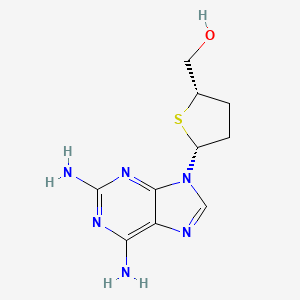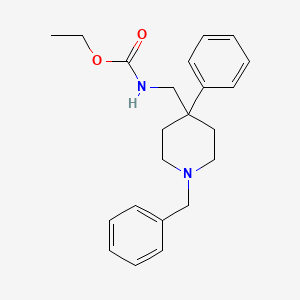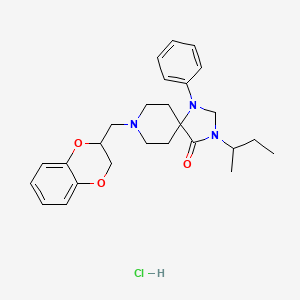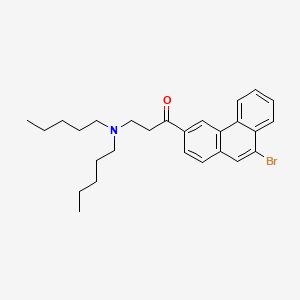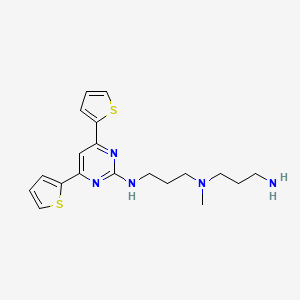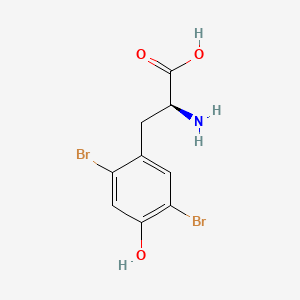
L-Tyrosine, 2,5-dibromo-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
L-Tyrosine, 2,5-dibromo- is a derivative of the amino acid L-tyrosine, where two bromine atoms are substituted at the 2 and 5 positions of the aromatic ring. This compound is known for its unique properties and applications in various fields, including chemistry, biology, and medicine.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: L-Tyrosine, 2,5-dibromo- can be synthesized by brominating L-tyrosine. The process involves reacting L-tyrosine with bromine in the presence of a suitable solvent, such as acetic acid. The reaction typically requires controlled conditions to ensure selective bromination at the desired positions .
Industrial Production Methods: Industrial production of L-Tyrosine, 2,5-dibromo- follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to achieve high yields and purity .
Analyse Des Réactions Chimiques
Types of Reactions: L-Tyrosine, 2,5-dibromo- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones.
Reduction: Reduction reactions can remove the bromine atoms, reverting the compound to L-tyrosine.
Substitution: The bromine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can replace the bromine atoms.
Major Products Formed:
Oxidation: Quinones and other oxidized derivatives.
Reduction: L-tyrosine and its derivatives.
Substitution: Various substituted tyrosine derivatives.
Applications De Recherche Scientifique
L-Tyrosine, 2,5-dibromo- has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes.
Biology: Studied for its role in enzyme inhibition and as a marker for oxidative stress.
Medicine: Investigated for its potential antimicrobial and antitumor activities.
Industry: Used in the synthesis of bromotyrosine alkaloids, which have various biological activities.
Mécanisme D'action
The mechanism of action of L-Tyrosine, 2,5-dibromo- involves its interaction with specific molecular targets:
Enzyme Inhibition: The compound can inhibit enzymes by binding to their active sites, preventing substrate access.
Oxidative Stress Marker: It serves as a marker for oxidative stress by being a product of myeloperoxidase activity.
Pathways Involved: The compound is involved in pathways related to oxidative stress and enzyme regulation.
Comparaison Avec Des Composés Similaires
L-Tyrosine: The parent compound without bromine substitutions.
3,5-Dibromo-L-tyrosine: Another brominated derivative with bromine atoms at different positions.
Uniqueness: L-Tyrosine, 2,5-dibromo- is unique due to its specific bromination pattern, which imparts distinct chemical and biological properties. Its selective bromination allows for targeted applications in research and industry .
Propriétés
Numéro CAS |
81818-46-4 |
|---|---|
Formule moléculaire |
C9H9Br2NO3 |
Poids moléculaire |
338.98 g/mol |
Nom IUPAC |
(2S)-2-amino-3-(2,5-dibromo-4-hydroxyphenyl)propanoic acid |
InChI |
InChI=1S/C9H9Br2NO3/c10-5-3-8(13)6(11)1-4(5)2-7(12)9(14)15/h1,3,7,13H,2,12H2,(H,14,15)/t7-/m0/s1 |
Clé InChI |
CVLYJBHDGGDQSE-ZETCQYMHSA-N |
SMILES isomérique |
C1=C(C(=CC(=C1Br)O)Br)C[C@@H](C(=O)O)N |
SMILES canonique |
C1=C(C(=CC(=C1Br)O)Br)CC(C(=O)O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





